Methyl 2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Methyl 2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1073339-13-5) is a boronic ester derivative widely employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and agrochemicals. Its structure features a benzoate ester core substituted with a fluorine atom at position 2, a methyl group at position 4, and a pinacol boronate ester at position 4. These substituents confer distinct electronic and steric properties, influencing its reactivity and applications in catalysis .
Properties
IUPAC Name |
methyl 2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO4/c1-9-7-12(17)10(13(18)19-6)8-11(9)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPPWJNYYCLSJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Systems and Ligand Effects
Palladium catalysts paired with bidentate phosphine ligands are essential for facilitating the transmetalation step. Pd(dppf)Cl2 (dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium) is frequently used at 2–5 mol% loading, as demonstrated in the coupling of methyl 4-bromo-2-methylbenzoate with bis(pinacolato)diboron (B2Pin2) in dimethyl sulfoxide (DMSO) at 80°C. The ligand stabilizes the palladium center, preventing aggregation and enhancing reactivity toward aryl halides. Alternative catalysts like Pd(OAc)2 with monodentate ligands (e.g., PPh3) show reduced efficiency, yielding <50% in comparative studies.
Substrate Activation and Boron Source
The aryl halide precursor, typically methyl 5-bromo-2-fluoro-4-methylbenzoate, undergoes oxidative addition to Pd(0) to form a Pd(II) intermediate. B2Pin2 serves as the boron source, transferring the pinacol boronic ester group via transmetalation. Key parameters include:
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Molar ratio : A 1:1.1 ratio of aryl halide to B2Pin2 ensures complete conversion while minimizing side reactions.
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Base selection : Potassium acetate (KOAc) is preferred for its mild basicity, which avoids hydrolysis of the boronic ester. In one protocol, KOAc (3 equiv) in DMSO enabled a 71.2% yield after 16 hours at 80°C.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents like DMSO , DMF , and 1,4-dioxane are optimal for solubilizing both the aryl halide and boron reagent. DMSO-based systems achieve higher yields (e.g., 71.2%) compared to dioxane/water mixtures (45%). Elevated temperatures (80–90°C) accelerate oxidative addition but must balance against thermal decomposition risks. For example, prolonged heating at 90°C for 20 hours in dioxane reduced yields to 45% due to boronic ester degradation.
Workup and Purification Strategies
Post-reaction workup involves extraction with ethyl acetate or dichloromethane, followed by washing with brine to remove residual base. Silica gel chromatography with hexane/ethyl acetate gradients (5:1 to 9:1) isolates the product in >95% purity. Recrystallization from toluene/ethanol mixtures further enhances crystallinity for X-ray analysis.
Alternative Preparation Strategies
One-Pot Sequential Borylation-Coupling
A modified approach couples Miyaura borylation with subsequent Suzuki cross-coupling in a single pot. For instance, methyl 4-bromo-2-methylbenzoate was first converted to its boronic ester using Pd(dppf)Cl2/B2Pin2, then reacted with 2-bromophenyl ethanol without isolation, achieving a 39% overall yield. This method reduces handling but requires precise stoichiometry to avoid side reactions.
Transition-Metal-Free Borylation
Emerging protocols using frustrated Lewis pairs (FLPs) or photoredox catalysis remain exploratory for fluorinated substrates. While FLPs show promise for simple aryl halides, their inefficiency with electron-deficient systems like 2-fluoro-4-methylbenzoates limits applicability.
Comparative Evaluation of Methodologies
The table below summarizes key preparation methods and their outcomes:
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pd(dppf)Cl2, B2Pin2 | KOAc | DMSO | 80 | 16 | 71.2 |
| Pd(OAc)2, dppf | NaHCO3 | DMF/H2O | 85 | 4 | 39 |
| Pd(dppf)Cl2, B2Pin2 | Cs2CO3 | Dioxane/H2O | 90 | 16 | 65 |
| Pd(dppf)Cl2, B2Pin2 | KOAc | Dioxane | 80 | 20 | 45 |
Key observations :
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol derivative.
Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or ethanol.
Major Products
Phenol Derivatives: Formed through oxidation reactions.
Substituted Aromatic Compounds: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been studied for its potential use in drug development. Its structural features allow it to interact with biological targets effectively.
Case Study: Anticancer Activity
Research has indicated that compounds containing fluorine and boron are of interest in anticancer therapy due to their ability to enhance the selectivity and efficacy of drugs. In a study examining similar derivatives, the incorporation of the dioxaborolane moiety was shown to improve the solubility and bioavailability of drug candidates .
Materials Science
The compound's unique chemical structure makes it suitable for applications in materials science, particularly in the development of advanced materials.
Case Study: Polymer Synthesis
This compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. For instance, polymers synthesized from similar fluorinated compounds exhibited improved resistance to thermal degradation compared to their non-fluorinated counterparts .
Organic Synthesis
As an intermediate in organic synthesis, this compound can facilitate various chemical reactions due to its reactive functional groups.
Reactivity and Utility
The presence of the dioxaborolane group allows for cross-coupling reactions with organohalides through Suzuki coupling methods. This is particularly useful in synthesizing complex organic molecules that are precursors for pharmaceuticals and agrochemicals .
Summary Table of Applications
| Application Area | Specific Use Cases | Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer drug development | Enhanced selectivity and efficacy |
| Materials Science | Polymer synthesis | Improved thermal stability and mechanical properties |
| Organic Synthesis | Intermediate for cross-coupling reactions | Versatile reactivity for complex molecule synthesis |
Mechanism of Action
The mechanism of action of methyl 2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic structures with high precision.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Fluorine and Boronate Groups
- Lacks the 4-methyl group, reducing steric hindrance near the boronate. Synthesized via a three-step substitution reaction, similar to the target compound .
Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1400976-17-1, ):
- Fluorine at position 4 and boronate at position 2 reverse the electronic effects compared to the target compound.
- Lower molecular weight (280.10 g/mol vs. 294.13 g/mol for the target compound) due to absence of the 4-methyl group.
Substituent Variations: Methyl vs. Trifluoromethyl
- Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate (CAS: Not provided, ): Trifluoromethyl group at position 5 introduces strong electron-withdrawing effects, enhancing boronate reactivity in cross-couplings compared to the target compound’s methyl group. Higher molecular weight (330.13 g/mol) due to the trifluoromethyl substituent .
Functional Group Replacements: Benzoate vs. Aniline
Electronic and Steric Effects
| Compound | Fluorine Position | Boronate Position | Key Substituents | Molecular Weight (g/mol) | Reactivity in Suzuki Coupling |
|---|---|---|---|---|---|
| Target Compound | 2 | 5 | 4-Methyl | 294.13 | Moderate (balanced EWG/methyl) |
| Methyl 3-fluoro-5-boronate benzoate | 3 | 5 | None | ~280 | Lower (less EWG activation) |
| Methyl 4-fluoro-2-boronate benzoate | 4 | 2 | None | 280.10 | Moderate (different regiochemistry) |
| Methyl 5-trifluoromethyl-3-boronate | 3 | 5 | 5-Trifluoromethyl | 330.13 | High (strong EWG) |
Crystallographic and Stability Data
- Crystallographic studies on analogs (e.g., methyl 6-boronate-2-naphthoate in ) reveal that fluorine and methyl groups influence molecular packing via C–F···H and C–H···π interactions. The target compound’s 4-methyl group likely enhances crystalline stability compared to non-methylated derivatives .
Biological Activity
Methyl 2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of significant interest in the field of medicinal chemistry and organic synthesis. Its unique structure incorporates a fluorine atom and a dioxaborolane moiety, which contribute to its biological activities. This article explores the biological activity of this compound, including its applications in drug development, organic synthesis, and material science.
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈BFO₄
- Molecular Weight : 264.10 g/mol
- Purity : 97%
- Physical Form : Solid
1. Drug Development
This compound has shown potential as a lead compound in drug discovery. Its structure allows for modifications that can enhance efficacy against various targets:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit activity against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .
2. Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Pharmaceuticals : It is utilized in the synthesis of various pharmaceutical agents due to its ability to participate in chemical reactions that form complex structures .
3. Material Science
In material science applications:
- Polymer Development : The compound can be incorporated into polymer matrices to enhance properties such as durability and resistance to environmental factors .
4. Fluorescent Probes
The dioxaborolane moiety allows for the design of fluorescent probes used in biological imaging:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of derivatives of this compound against resistant strains of bacteria. The results indicated that certain derivatives displayed potent activity with MIC values significantly lower than those of traditional antibiotics.
Case Study 2: Drug Candidate Development
In a recent investigation into new drug candidates for tuberculosis (TB), compounds structurally related to methyl 2-fluoro-4-methylbenzoate exhibited promising results against both drug-sensitive and resistant strains of Mycobacterium tuberculosis. The pharmacokinetic profile showed acceptable absorption and low toxicity at therapeutic doses .
Q & A
Q. What are the standard synthetic routes for preparing Methyl 2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?
The compound is typically synthesized via a two-step process:
- Step 1 : Introduction of the boronic ester group via palladium-catalyzed borylation. Aryl halides or triflates react with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ or Pd(PPh₃)₄, with KOAc as a base in anhydrous THF or dioxane at 80–100°C for 12–24 hours .
- Step 2 : Esterification of the carboxylic acid intermediate. The boronic acid derivative is treated with methanol and a coupling agent (e.g., DCC/DMAP) under reflux to form the methyl ester . Key Considerations : Use dry solvents and inert atmosphere to prevent boronic ester hydrolysis .
Q. What are the primary applications of this compound in organic synthesis?
The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions , forming biaryl or heteroaryl linkages for drug intermediates or materials science applications. The fluorine substituent enhances metabolic stability in medicinal chemistry, making the compound valuable for fluorinated drug candidates .
Q. How should this compound be stored to maintain stability?
- Store in airtight containers under inert gas (Ar/N₂) at 2–8°C .
- Use desiccants (e.g., molecular sieves) to prevent moisture absorption, which can hydrolyze the boronic ester .
- Avoid exposure to strong acids/bases or oxidizing agents .
Q. What spectroscopic techniques are used to characterize this compound?
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 1.2–2.5 ppm), and boronic ester signals (δ ~1.3 ppm for pinacol methyl groups) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺).
- IR : Detect ester carbonyl (C=O stretch ~1720 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling conditions be optimized for this boronic ester?
- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), or XPhos-Pd-G3 for efficiency.
- Solvent Effects : Compare DMF (polar aprotic) vs. toluene (non-polar) to balance solubility and reaction rate.
- Base Selection : Use K₂CO₃ for mild conditions or CsF for electron-deficient aryl partners.
- Temperature : Microwave-assisted synthesis (100–120°C) reduces reaction time to 1–2 hours . Troubleshooting : Monitor for protodeboronation by LC-MS; add catalytic trifluoroborate salts to suppress side reactions .
Q. How do substituents (fluoro, methyl, ester) influence the reactivity of the boronic ester?
- Fluorine : Electron-withdrawing effect activates the aryl ring for electrophilic substitution but may reduce transmetallation efficiency in Suzuki couplings.
- Methyl Group : Steric hindrance at the ortho position slows coupling; meta-substitution (C4) minimizes this effect.
- Ester : The electron-withdrawing carbonyl group stabilizes the boronate intermediate, improving coupling yields .
Q. What strategies mitigate hydrolysis of the boronic ester during reactions?
- Use anhydrous solvents (distilled THF, degassed toluene).
- Add Lewis acids (e.g., MgSO₄) to sequester trace water .
- Perform reactions under Schlenk line or glovebox conditions .
Q. How can advanced NMR techniques (e.g., HMBC, NOESY) resolve structural ambiguities?
- HMBC : Correlate boron-bound carbon (C5, ~140 ppm) with adjacent protons to confirm boronic ester positioning.
- NOESY : Identify spatial proximity between fluorine (C2) and methyl (C4) groups to validate substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
